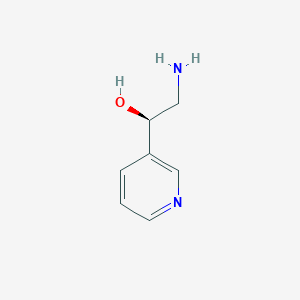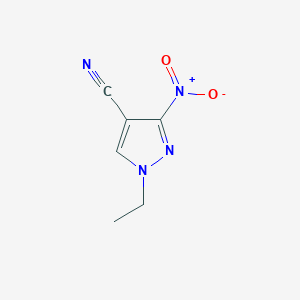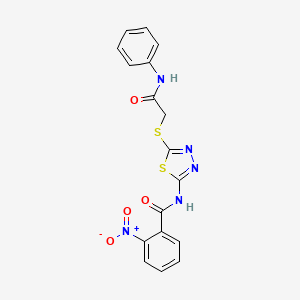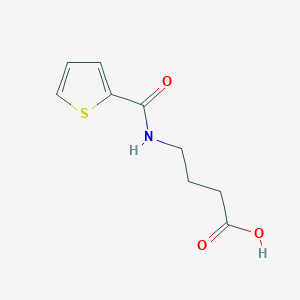![molecular formula C16H18IN3OS B3264531 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 392254-06-7](/img/structure/B3264531.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
Descripción general
Descripción
“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide” is a compound that belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and include a wide variety of approaches such as conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide, also known as N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-iodobenzamide:
Pharmaceutical Development
This compound is often explored for its potential in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Researchers investigate its efficacy, safety, and mechanism of action in treating diseases such as cancer, infectious diseases, and neurological disorders .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins or enzymes makes it valuable for probing the function of these biomolecules in living cells. This helps in understanding the underlying mechanisms of diseases and identifying new drug targets .
Radiopharmaceuticals
Due to the presence of iodine in its structure, this compound can be labeled with radioactive isotopes. This property is exploited in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. It can be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize and treat tumors .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for the creation of more complex molecules. Its versatile functional groups allow for various chemical modifications, enabling the synthesis of novel compounds with potential biological activity. This application is crucial for the development of new materials and pharmaceuticals .
Material Science
In material science, this compound is investigated for its potential use in the development of new materials with unique properties. Its structure can be modified to create polymers, nanomaterials, or other advanced materials with applications in electronics, photonics, and energy storage .
Bioconjugation
The compound is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules. This application is important in the development of biosensors, drug delivery systems, and diagnostic assays. By conjugating this compound to antibodies or other targeting molecules, researchers can create highly specific and sensitive detection systems .
Environmental Chemistry
The compound is also explored in environmental chemistry for its potential to act as a sensor or remediation agent. Its ability to interact with specific pollutants or toxins makes it useful in detecting and removing harmful substances from the environment. This application is crucial for monitoring and improving environmental health.
These diverse applications highlight the compound’s versatility and importance in various fields of scientific research.
Springer MDPI Scholars Northwestern Springer Springer MDPI : Springer : Scholars Northwestern
Direcciones Futuras
The future directions for compounds with a similar pyrazole nucleus are promising. They are considered a class of promising functional reagents, similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They have attracted the attention of many researchers to study their skeleton chemically and biologically .
Mecanismo De Acción
Target of Action
The primary target of this compound is COX-2 , a key enzyme involved in the inflammatory response . The compound binds with COX-2 via three hydrogen bonds with amino acids Gln178, Ser 339, and Arg 499 .
Mode of Action
The compound interacts with its target, COX-2, through its sulfonamide group, forming hydrogen bonds with specific amino acids in the enzyme . Additionally, a π-stacking interaction occurs with Ser339 via its phenyl sulfonamide . This binding inhibits the activity of COX-2, thereby reducing the production of pro-inflammatory mediators.
Propiedades
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3OS/c1-16(2,3)20-14(11-8-22-9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROSYFPRYHEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-benzo[e][1,3]benzothiazol-2-ylcyclopropanecarboxamide](/img/structure/B3264489.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3264500.png)
![(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3264519.png)



